molecular formula C10H11BrN2O4S B13053163 Cefathiamidine impurity 15

Cefathiamidine impurity 15

Cat. No.: B13053163
M. Wt: 335.18 g/mol
InChI Key: ASFXWJTWTNQHSY-HZGVNTEJSA-N
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Description

Cefathiamidine impurity 15 is a chemical compound that is often encountered as an impurity in the synthesis of cefathiamidine, a cephalosporin antibiotic. This impurity is characterized by its unique molecular structure and properties, which can influence the overall quality and efficacy of the antibiotic.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefathiamidine impurity 15 involves several synthetic steps. One common method includes the reaction of acetyl bromide with 7-aminocephalosporanic acid (7-ACA) in the presence of N,N’-diisopropyl thioureas. The reaction is typically carried out in an organic solvent such as acetone or acetonitrile, under controlled temperature and pH conditions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to isolate the impurity from the main product. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Cefathiamidine impurity 15 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated compounds, while reduction may produce alcohols or amines .

Scientific Research Applications

Cefathiamidine impurity 15 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cefathiamidine impurity 15 is closely related to its parent compound, cefathiamidine. Once inside the bacterial cell, it binds to penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the formation of the cell wall, leading to bacterial cell death .

Comparison with Similar Compounds

Cefathiamidine impurity 15 can be compared with other cephalosporin impurities, such as:

  • Cefathiamidine impurity 1
  • Cefathiamidine impurity 2
  • Cefathiamidine impurity 3

Uniqueness: this compound is unique due to its specific molecular structure, which includes a bromoacetyl group. This structural feature distinguishes it from other impurities and influences its chemical reactivity and biological activity .

Properties

Molecular Formula

C10H11BrN2O4S

Molecular Weight

335.18 g/mol

IUPAC Name

(6R,7R)-7-[(2-bromoacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C10H11BrN2O4S/c1-4-3-18-9-6(12-5(14)2-11)8(15)13(9)7(4)10(16)17/h6,9H,2-3H2,1H3,(H,12,14)(H,16,17)/t6-,9-/m1/s1

InChI Key

ASFXWJTWTNQHSY-HZGVNTEJSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CBr)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CBr)SC1)C(=O)O

Origin of Product

United States

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